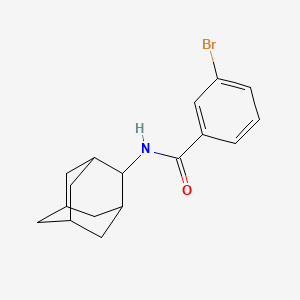![molecular formula C15H17ClFNO B5759682 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been studied extensively for its pharmacological properties.
作用機序
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules involved in a variety of physiological processes. Specifically, the compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body and are involved in the regulation of pain, inflammation, and other processes.
Biochemical and Physiological Effects
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a number of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-tumor effects. The compound has been shown to reduce pain in a variety of animal models, including models of neuropathic pain and inflammatory pain. Additionally, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been shown to reduce inflammation in a variety of tissues, including the brain, lungs, and intestines. Finally, the compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells.
実験室実験の利点と制限
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound has potent and well-characterized pharmacological effects, which make it a useful tool for studying the endocannabinoid system. Additionally, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a relatively long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, one limitation of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine is that it is a synthetic compound, which may limit its relevance to natural cannabinoid compounds found in the human body.
将来の方向性
There are a number of future directions for research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine. One area of interest is the potential use of the compound in the treatment of chronic pain, particularly neuropathic pain. Additionally, further research is needed to fully understand the neuroprotective effects of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine and its potential use in the treatment of neurodegenerative diseases. Finally, there is interest in exploring the anti-tumor effects of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine and its potential use in cancer treatment.
合成法
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine is synthesized through a series of chemical reactions starting with the compound 2-chloro-6-fluorobenzaldehyde. The aldehyde is then reacted with the compound 4-methylpiperidine to form the intermediate 1-(2-chloro-6-fluorophenyl)-4-methylpiperidin-4-ol. This intermediate is then reacted with acryloyl chloride to form the final product, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine.
科学的研究の応用
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that the compound has potent analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the compound has shown promise as a potential cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPANMANSWUJU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)


![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)